N-(4-hydroxyphenylpropanyl)-spermine
Description
N-(4-Hydroxyphenylpropanoyl)-spermine (CAS: 1215671-87-6; alternative CAS: 130631-59-3 for its trihydrochloride form) is a synthetic polyamine derivative structurally derived from spermine, a naturally occurring tetraamine involved in cellular processes such as DNA stabilization and ion channel modulation . This compound features a spermine backbone conjugated with a 4-hydroxyphenylpropanoyl group, which enhances its specificity for calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is widely utilized in neurological research to inhibit GluA2-lacking AMPA receptors, which are implicated in neurodegenerative diseases and synaptic plasticity .
Properties
Molecular Formula |
C19H34N4O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H34N4O/c20-12-6-15-21-13-4-5-14-22-16-7-17-23-19(24)11-10-18-8-2-1-3-9-18/h1-3,8-9,21-22H,4-7,10-17,20H2,(H,23,24) |
InChI Key |
GLVZEIGFWZGDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCNCCCCNCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₃₄N₄O₂·3HCl (trihydrochloride form)
- Molecular Weight : 350.5 g/mol (trihydrochloride)
- Applications : Reference standard for drug impurities, neuropharmacological studies, and ion channel modulation .
Structural Analogues of Spermine
The following table summarizes critical differences between N-(4-hydroxyphenylpropanoyl)-spermine and structurally related spermine derivatives:
Functional and Mechanistic Differences
Receptor Specificity
- N-(4-Hydroxyphenylpropanoyl)-spermine: Exhibits high selectivity for GluA2-lacking AMPA receptors (IC₅₀ ~1–10 µM), making it a tool for studying excitotoxicity in stroke and epilepsy .
- N-(4-Hydroxyphenylacetyl)-spermine : Less potent (IC₅₀ >10 µM) due to the shorter acetyl chain, reducing hydrophobic interactions with receptor subunits .
Structural Impact on Bioactivity
- Substituent Size: Propanoyl groups (as in N-(4-hydroxyphenylpropanoyl)-spermine) enhance lipid solubility and receptor binding compared to acetyl groups .
- Charged Moieties: The trihydrochloride form of N-(4-hydroxyphenylpropanoyl)-spermine improves water solubility, facilitating in vitro assays .
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